S1 Peptide (1 nM) Completely Abolishes EGF‑Stimulated Src Activity, Matching the Effect of 10 µM Casodex
In HT1080 human fibrosarcoma cells, treatment with 1 nM Ac-PPPHPHARIK-NH2 (S1 peptide) completely abolished Src kinase activation triggered by EGF (100 ng/mL). This inhibition was comparable to that achieved with 10 µM Casodex (bicalutamide), a clinically used anti‑androgen [1]. The data demonstrate that the S1 peptide achieves full suppression of the target signaling event at a concentration 10,000‑fold lower than Casodex, establishing a functional potency advantage in this cellular context.
| Evidence Dimension | Inhibition of EGF‑induced Src kinase activity |
|---|---|
| Target Compound Data | 1 nM (complete abolishment of Src activity) |
| Comparator Or Baseline | Casodex (bicalutamide) at 10 µM |
| Quantified Difference | 10,000‑fold difference in concentration for comparable inhibition |
| Conditions | Quiescent HT1080 cells; 10 min EGF stimulation (100 ng/mL); Src activity assayed via immunoprecipitation and enolase substrate phosphorylation |
Why This Matters
For experimental design, a 1 nM working concentration minimizes off‑target effects and peptide consumption, whereas small‑molecule comparators may require 10,000‑fold higher concentrations to achieve equivalent pathway blockade.
- [1] Castoria, G., Giovannelli, P., Di Donato, M., Hayashi, R., Arra, C., Appella, E., ... & Migliaccio, A. (2013). Targeting androgen receptor/Src complex impairs the aggressive phenotype of human fibrosarcoma cells. PLoS ONE, 8(10), e76899. View Source
